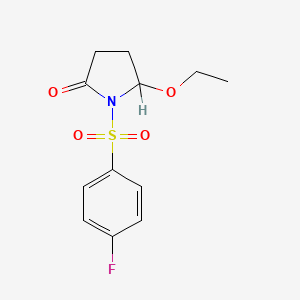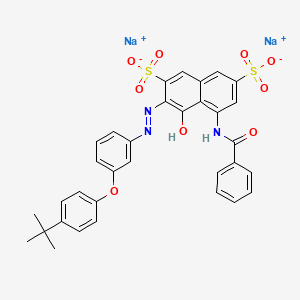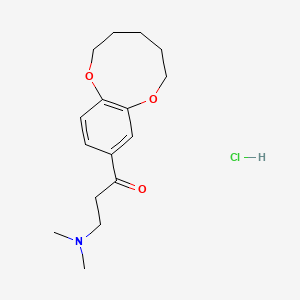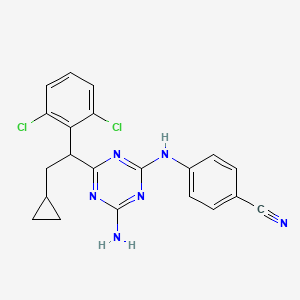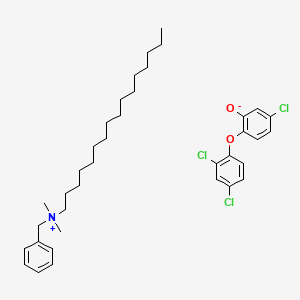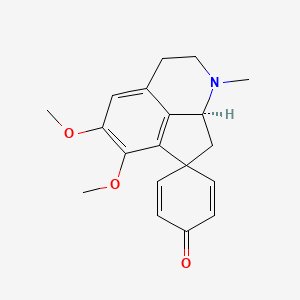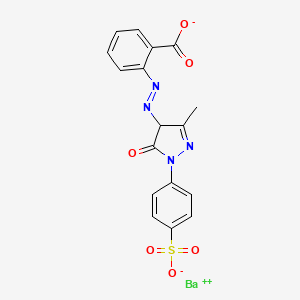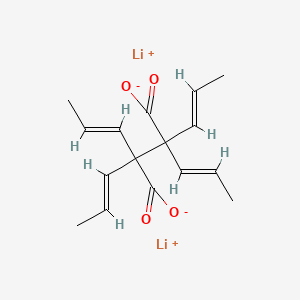
Dilithium tetrapropenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium tetrapropenylsuccinate is an organometallic compound with the chemical formula C16H20Li2O4. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium tetrapropenylsuccinate typically involves the reaction of tetrapropenylsuccinic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium tetrapropenylsuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts and organic by-products.
Reduction: It can be reduced using suitable reducing agents to yield different organometallic derivatives.
Substitution: The compound can participate in substitution reactions where the lithium atoms are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Metal halides like aluminum chloride (AlCl3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate and organic acids, while reduction can produce various organolithium compounds .
Applications De Recherche Scientifique
Dilithium tetrapropenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as an additive in lubricants and coatings
Mécanisme D'action
The mechanism of action of dilithium tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It may also interact with enzymes and other proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dilithium succinate: Similar in structure but lacks the propenyl groups.
Dilithium terephthalate: Another organolithium compound with different functional groups.
Lithium carbide: Contains lithium and carbon but has a different structural framework
Uniqueness
Dilithium tetrapropenylsuccinate is unique due to its specific combination of lithium and propenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
66768-50-1 |
|---|---|
Formule moléculaire |
C16H20Li2O4 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
dilithium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.2Li/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |
Clé InChI |
QDHBGIAURNYVGI-WSDUHDJSSA-L |
SMILES isomérique |
[Li+].[Li+].C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C |
SMILES canonique |
[Li+].[Li+].CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


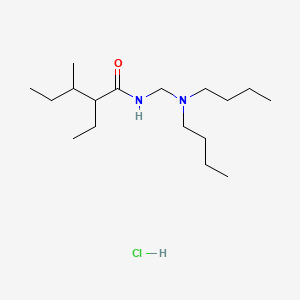
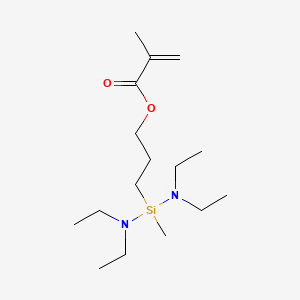
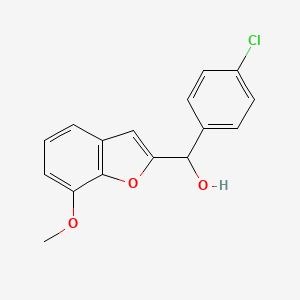
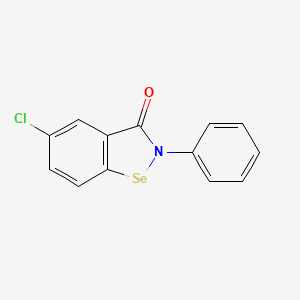
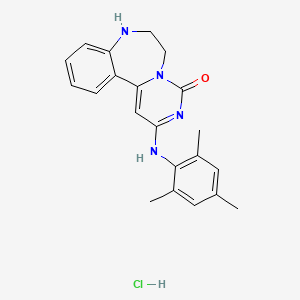
![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
